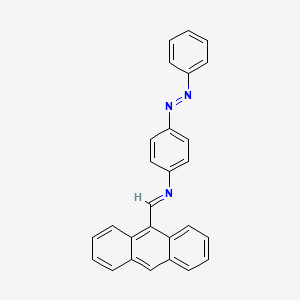
N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline: is an organic compound that features both anthracene and azobenzene moieties. This compound is of interest due to its unique structural properties, which combine the photophysical characteristics of anthracene with the photochromic properties of azobenzene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline typically involves a multi-step process:
Formation of the Anthrylmethylene Intermediate: This step involves the reaction of anthracene with a suitable aldehyde to form the anthrylmethylene intermediate.
Diazotization and Coupling: The intermediate is then subjected to diazotization, followed by coupling with aniline to form the final product.
The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines.
Wissenschaftliche Forschungsanwendungen
N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline has several applications in scientific research:
Chemistry: Used as a probe in photophysical studies due to its unique fluorescence properties.
Biology: Investigated for its potential use in biological imaging and as a photoswitchable molecule.
Medicine: Explored for its potential in drug delivery systems, where its photoresponsive properties can be utilized.
Industry: Used in the development of advanced materials, such as photoresponsive polymers and molecular switches.
Wirkmechanismus
The mechanism by which N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline exerts its effects is primarily through its photoresponsive properties. The compound can undergo reversible photoisomerization, where exposure to light causes a change in its molecular structure. This property is exploited in various applications, such as molecular switches and sensors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: Shares the photoisomerization property but lacks the anthracene moiety.
Anthracene: Known for its fluorescence but does not have the photochromic properties of azobenzene.
N-(9-anthrylmethylene)aniline: Similar structure but without the azobenzene group.
Uniqueness
N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline is unique because it combines the properties of both anthracene and azobenzene, making it a versatile compound for various applications in photophysics and material science.
Eigenschaften
CAS-Nummer |
202131-14-4 |
|---|---|
Molekularformel |
C27H19N3 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
1-anthracen-9-yl-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C27H19N3/c1-2-10-23(11-3-1)29-30-24-16-14-22(15-17-24)28-19-27-25-12-6-4-8-20(25)18-21-9-5-7-13-26(21)27/h1-19H |
InChI-Schlüssel |
FEHMVYCMCCHJNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




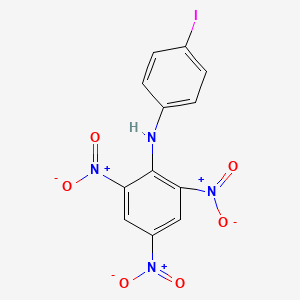
![4-{(e)-[(3-Chlorophenyl)imino]methyl}-n,n-dimethylaniline](/img/structure/B11958671.png)



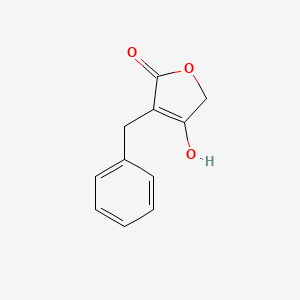
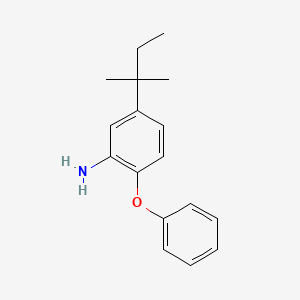
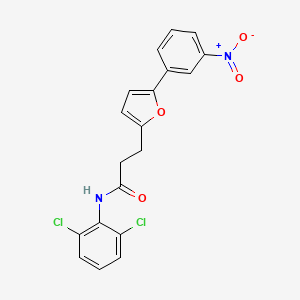

![N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11958742.png)


